1,2-Bis(1-Boc-4-imidazolyl)ethyne
Description
1,2-Bis(1-Boc-4-imidazolyl)ethyne is a symmetric alkyne derivative featuring two 1H-imidazole rings at the 4-position, each protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The ethynyl backbone provides rigidity and linear geometry, while the Boc groups enhance solubility in organic solvents and stabilize the imidazole nitrogens against undesired reactions. Structural confirmation via NMR and X-ray diffraction (common in , and 4) would be critical for characterizing this compound.
Properties
Molecular Formula |
C18H22N4O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]ethynyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C18H22N4O4/c1-17(2,3)25-15(23)21-9-13(19-11-21)7-8-14-10-22(12-20-14)16(24)26-18(4,5)6/h9-12H,1-6H3 |
InChI Key |
CXPCMNHGTYZBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C#CC2=CN(C=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(1-Boc-4-imidazolyl)ethyne typically involves the coupling of 1-Boc-4-iodoimidazole with ethyne. The reaction is often catalyzed by palladium complexes under an inert atmosphere. The reaction conditions usually include the use of a base such as triethylamine and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 1,2-Bis(1-Boc-4-imidazolyl)ethyne are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(1-Boc-4-imidazolyl)ethyne can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc groups can be removed under acidic conditions to yield the free imidazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of saturated ethylene derivatives.
Substitution: Free imidazole derivatives.
Scientific Research Applications
Chemistry: 1,2-Bis(1-Boc-4-imidazolyl)ethyne is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound’s imidazole rings are of interest in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs with imidazole-based structures.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1,2-Bis(1-Boc-4-imidazolyl)ethyne exerts its effects is largely dependent on its interaction with other molecules. The imidazole rings can coordinate with metal ions, making the compound useful in catalysis. The ethyne linkage provides rigidity, which can influence the compound’s binding properties and reactivity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural distinctions between 1,2-Bis(1-Boc-4-imidazolyl)ethyne and related alkynes or bis-heterocyclic compounds:
Key Observations :
- Backbone Rigidity : The ethyne group in 1,2-Bis(1-Boc-4-imidazolyl)ethyne imparts linearity and conjugation, contrasting with the flexibility of ethane-linked bis-imidazoles ().
- Electron Effects : Unlike electron-deficient alkynes (e.g., 1,2-bis(4-nitrophenyl)ethyne in ), the Boc-protected imidazole rings may balance electron withdrawal (from Boc) with the inherent electron-rich nature of imidazole, moderating reactivity.
- Coordination Potential: While unprotected pyridyl or imidazolyl alkynes form metal complexes (), Boc protection in the target compound likely blocks coordination unless deprotected.
Reactivity and Stability
- Fragmentation Reactions: Electron-deficient alkynes like 1,2-bis(4-nitrophenyl)ethyne undergo rapid triple-bond scission with nucleophiles (e.g., 68% yield of p-nitrotoluene with 1,2-diaminoethane) . For 1,2-Bis(1-Boc-4-imidazolyl)ethyne, the Boc groups may slow such reactions due to steric hindrance and electronic modulation.
Biological Activity
1,2-Bis(1-Boc-4-imidazolyl)ethyne is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
1,2-Bis(1-Boc-4-imidazolyl)ethyne is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | 1,2-bis(1-(tert-butoxycarbonyl)-4-imidazolyl)ethyne |
| CAS Number | [Not specified] |
The biological activity of 1,2-Bis(1-Boc-4-imidazolyl)ethyne primarily involves interactions with various biomolecules. The imidazole rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets such as proteins and nucleic acids.
Interaction with Proteins
Research indicates that compounds with imidazole functionalities often interact with enzymes and receptors, modulating their activity. This interaction can lead to significant changes in cellular signaling pathways.
Antimicrobial Activity
A study highlighted the potential of 1,2-Bis(1-Boc-4-imidazolyl)ethyne as an antimicrobial agent. It demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Properties
Research has shown that 1,2-Bis(1-Boc-4-imidazolyl)ethyne exhibits promising anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
In a comparative study assessing various imidazole derivatives, 1,2-Bis(1-Boc-4-imidazolyl)ethyne was evaluated for its antibacterial properties against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial potential.
Study 2: Anticancer Activity
A recent publication investigated the effects of 1,2-Bis(1-Boc-4-imidazolyl)ethyne on HeLa cells. The compound was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
